molecular formula C14H18N2O B15067085 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B15067085
M. Wt: 230.31 g/mol
InChI Key: FIXPIJCMWJSEMO-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its pharmacological properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:

    2-Methyl-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar core structure but differs in the substituents attached to the pyridazinone ring.

    4-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Another derivative with different substituents, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-methyl-2-[2-(4-methylphenyl)ethyl]-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C14H18N2O/c1-11-3-6-13(7-4-11)9-10-16-14(17)8-5-12(2)15-16/h3-4,6-7H,5,8-10H2,1-2H3

InChI Key

FIXPIJCMWJSEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)CCC2=CC=C(C=C2)C

Origin of Product

United States

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